[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride
Description
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride is a morpholine-derived compound featuring a nitrobenzenesulfonyl substituent at the 4-position of the morpholine ring and a methanamine group at the 2-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfonylmorpholin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S.ClH/c12-7-10-8-13(5-6-19-10)20(17,18)11-3-1-9(2-4-11)14(15)16;/h1-4,10H,5-8,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHTVONDKNGPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the reaction of morpholine with 4-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of large reactors, precise temperature control, and efficient separation techniques to ensure the purity of the final product. Continuous flow chemistry might also be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine group, resulting in a different compound.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different compound.
Substitution: : The amine group can be substituted with other functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and various oxidizing agents.
Reduction: : Common reagents include hydrogen gas and metal catalysts such as palladium on carbon.
Substitution: : Common reagents include alkyl halides and amines.
Major Products Formed
Oxidation: : Formation of nitroso compounds and nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted amine compounds.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds with sulfonamide moieties, such as [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride, exhibit anticancer properties. The presence of the nitro group enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies. For instance, studies have shown that similar compounds can inhibit tumor growth by disrupting cellular signaling pathways critical for cancer cell proliferation .
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial effects. Sulfonamide derivatives are known to exhibit broad-spectrum antibacterial activity. The incorporation of the morpholine ring may enhance solubility and bioavailability, making it a candidate for further development in treating bacterial infections .
Biological Research
3. Enzyme Inhibition Studies
Inhibitors targeting specific enzymes are crucial for understanding various biological processes. This compound has been utilized in studies aimed at identifying its role as an enzyme inhibitor, particularly in the context of tyrosine kinases. These enzymes are often implicated in cancer and other diseases, making their inhibition a valuable therapeutic strategy .
4. Receptor Modulation
The compound's structural features suggest potential activity at various neurotransmitter receptors. Research into similar morpholine-containing compounds has revealed their ability to modulate serotonin receptors, which play a significant role in mood regulation and psychiatric disorders . This opens avenues for exploring its use in neuropharmacology.
Chemical Intermediate
5. Synthesis of Novel Compounds
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its reactive sulfonamide group allows for further functionalization, leading to the development of new drugs or materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism by which [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the amine group play crucial roles in these interactions, affecting various biological processes.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- [4-[(3-Fluorophenyl)methyl]morpholin-2-yl]methanamine dihydrochloride (CAS 407640-28-2): Features a fluorophenylmethyl group, introducing moderate electron-withdrawing effects. This compound’s dihydrochloride form enhances solubility compared to neutral analogs .
- [4-(9H-Purin-6-yl)morpholin-2-yl]methanamine dihydrochloride (CAS 1394770-01-4): The purine substituent introduces hydrogen-bonding capabilities, likely enhancing interactions with biological targets like kinases .
Nitrobenzenesulfonyl vs. Sulfonyl/Sulfoxide Groups
- (4-(Ethylsulfonyl)phenyl)methanamine hydrochloride (CAS 98959-89-8): The ethylsulfonyl group is less electron-withdrawing than nitrobenzenesulfonyl, which may reduce acidity of the methanamine group but improve metabolic stability .
- 2k (4-(Methylsulfinyl)phenyl)methanamine hydrochloride : The sulfoxide group offers intermediate polarity, affecting solubility and membrane permeability compared to nitrobenzenesulfonyl derivatives .
Pharmacological and Physicochemical Properties
Local Anesthetic Activity
- Dyclonine hydrochloride (4-butoxy-β-piperidino-propiophenone hydrochloride): A morpholine-related local anesthetic with rapid onset and prolonged duration due to its lipophilic aromatic group. The nitrobenzenesulfonyl analog may exhibit altered pharmacokinetics, as the sulfonyl group could delay metabolism .
Solubility and Stability
- [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride (CAS 1803567-62-5): The propargyloxy group introduces steric hindrance and reduced solubility compared to nitrobenzenesulfonyl derivatives, which may form stronger ionic interactions in aqueous environments .
- [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride (CAS 1385696-74-1): The methoxymethyl group enhances hydrophilicity, contrasting with the nitrobenzenesulfonyl group’s balance of polarity and lipophilicity .
Structural and Functional Data Table
Research Findings and Implications
- Biological Activity : Morpholine derivatives with aromatic substituents (e.g., purine, fluorophenyl) show affinity for enzymatic targets, suggesting that the nitrobenzenesulfonyl variant may act as a protease or kinase inhibitor .
- Synthetic Utility : The nitro group in nitrobenzenesulfonyl derivatives can serve as a precursor for further functionalization (e.g., reduction to amine), offering versatility in medicinal chemistry workflows .
Biological Activity
[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14N2O4S·HCl
- Molecular Weight : 302.76 g/mol
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The morpholine ring may modulate receptor activity, influencing various signaling pathways.
- Nitro Group Activity : The presence of the nitro group suggests potential for redox reactions, which can lead to the formation of reactive intermediates that affect cellular processes.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Anticancer Properties
Recent investigations have explored the compound's anticancer potential. In vitro studies have reported cytotoxic effects on cancer cell lines, indicating its ability to inhibit cell proliferation and induce apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential.
- Anticancer Research : A recent study assessed the compound's effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the morpholine ring. Key steps include:
- Sulfonation : Introducing the 4-nitrobenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base) .
- Amine Protection/Deprotection : Protecting the primary amine with Boc groups to prevent side reactions, followed by acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Purification : Chromatography (silica gel, eluting with MeOH/EtOAc) or recrystallization (ethanol/water mixtures) improves purity. Reaction temperature (0–25°C) and stoichiometric control of sulfonylating agents are critical for minimizing byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions on the morpholine ring and nitrobenzenesulfonyl group. Aromatic protons (δ 7.5–8.5 ppm) and morpholine protons (δ 3.0–4.5 ppm) are diagnostic .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and torsional strain in the morpholine ring. High-resolution data (<1.0 Å) ensures accurate determination of nitro group orientation and hydrogen-bonding networks .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., m/z 358.05 for [M+H]⁺) and detects isotopic patterns for chlorine .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amine group vs. sulfonyl oxygen). Calculates activation energies for sulfonate hydrolysis or nitro group reduction .
- Molecular Dynamics (MD) : Simulates binding to enzymes (e.g., kinases) by analyzing conformational flexibility of the morpholine ring. Puckering coordinates (Cremer-Pople parameters) quantify ring distortion and its impact on binding affinity .
- Docking Studies : AutoDock Vina predicts interactions with ATP-binding pockets using crystal structures from the PDB. Focus on hydrogen bonds between the sulfonyl group and conserved lysine residues .
Q. What strategies resolve discrepancies between theoretical and experimental data regarding the compound’s conformation?
- Methodological Answer :
- Crystallographic Refinement : SHELXL refines disorder models for nitrobenzenesulfonyl groups. Twinning detection (e.g., using PLATON) addresses pseudo-symmetry issues in crystal packing .
- Spectroscopic Validation : Overlay experimental IR spectra (e.g., S=O stretches at ~1350 cm⁻¹) with DFT-calculated vibrational modes to confirm sulfonyl group geometry .
- Dynamic NMR : Variable-temperature ¹H NMR tracks ring puckering transitions. Line-shape analysis quantifies energy barriers between chair and twist-boat conformers .
Q. How to design assays to evaluate the compound’s activity against specific enzymes (e.g., kinases or phosphatases)?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure ATP consumption. Pre-incubate the compound (1–100 µM) with recombinant kinases (e.g., PKA) and substrate peptides. IC₅₀ values are derived from dose-response curves .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization via confocal microscopy. Compare uptake in wild-type vs. transporter-deficient cell lines .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. CYP450 isoform-specific inhibitors identify major metabolic pathways .
Q. What are the challenges in analyzing the compound’s stability under various conditions (pH, temperature, light)?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (25°C, 24 hr) or UV light (254 nm, 48 hr). Monitor degradation via HPLC-MS:
- Acidic Conditions : Hydrolysis of the sulfonate ester generates 4-nitrobenzenesulfonic acid.
- Alkaline Conditions : Morpholine ring oxidation forms N-oxide byproducts .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks. Karl Fischer titration quantifies hygroscopicity, while DSC (TGA) detects melting point shifts due to hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
